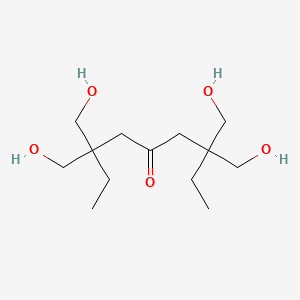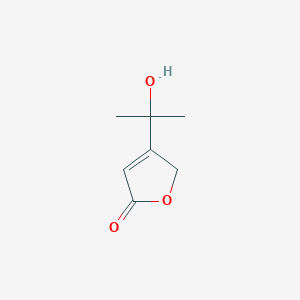
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with a hydroxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of acetone and a base such as potassium carbonate, followed by heating the reaction mixture at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropan-2-yl)furan-2(5H)-one.
Reduction: Formation of 4-(2-hydroxypropan-2-yl)tetrahydrofuran.
Substitution: Formation of 4-(2-chloropropan-2-yl)furan-2(5H)-one or similar derivatives.
Applications De Recherche Scientifique
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Hydroxypropan-2-yl)furan-2-sulfonamide
- 4-(2-Hydroxypropan-2-yl)furan-2-sulfonyl chloride
Uniqueness
4-(2-Hydroxypropan-2-yl)furan-2(5H)-one is unique due to its specific substitution pattern and the presence of both a hydroxy group and a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
143392-25-0 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-(2-hydroxypropan-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-7(2,9)5-3-6(8)10-4-5/h3,9H,4H2,1-2H3 |
Clé InChI |
UKLBJYXOOPUVBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=O)OC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


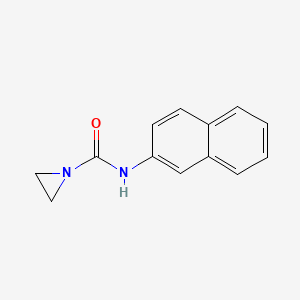
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
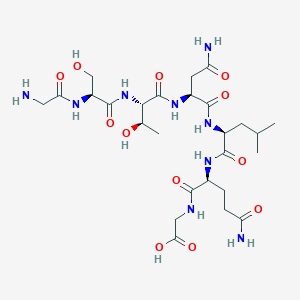
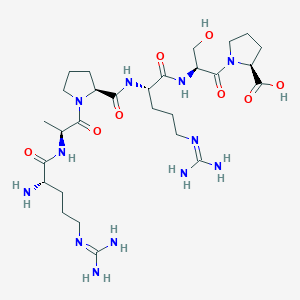
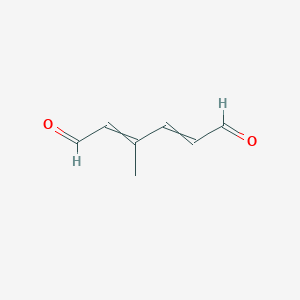

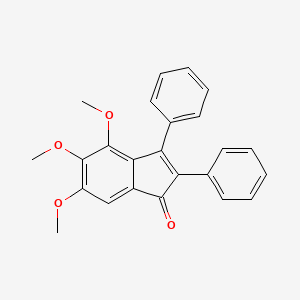
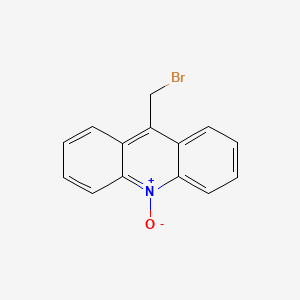

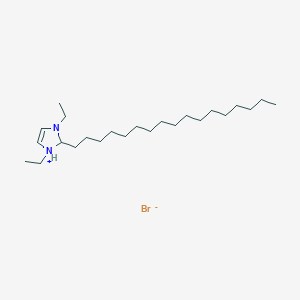
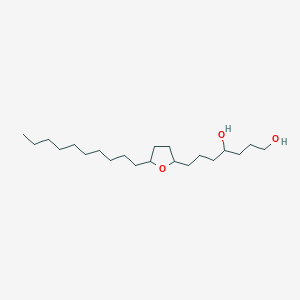
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
